molecular formula C20H30O3 B12429138 12-epi-Vitexolide D; Curcucomosin C

12-epi-Vitexolide D; Curcucomosin C

Cat. No.: B12429138
M. Wt: 318.4 g/mol
InChI Key: NNNUJNWMFLYQTF-VLPJLJSLSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 12-epi-Vitexolide D involves the extraction of the compound from the leaves of Vitex vestita.

Industrial Production Methods: Industrial production methods for 12-epi-Vitexolide D are not extensively detailed. the extraction process from natural sources like Vitex vestita is likely to be scaled up for industrial purposes .

Chemical Reactions Analysis

Types of Reactions: 12-epi-Vitexolide D undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions: The common reagents and conditions used in these reactions are not explicitly mentioned in the available literature. standard reagents for oxidation (e.g., potassium permanganate), reduction (e.g., sodium borohydride), and substitution reactions (e.g., halogenating agents) are likely to be applicable .

Major Products: The major products formed from these reactions are not specified in the available sources. Further research is needed to identify the specific products formed during these reactions .

Properties

Molecular Formula

C20H30O3

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-[(8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-hydroxyethyl]-2H-furan-5-one

InChI

InChI=1S/C20H30O3/c1-13-6-7-17-19(2,3)9-5-10-20(17,4)15(13)12-16(21)14-8-11-23-18(14)22/h8,15-17,21H,1,5-7,9-12H2,2-4H3/t15?,16?,17?,20-/m1/s1

InChI Key

NNNUJNWMFLYQTF-VLPJLJSLSA-N

Isomeric SMILES

C[C@]12CCCC(C1CCC(=C)C2CC(C3=CCOC3=O)O)(C)C

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=CCOC3=O)O)C)C

Origin of Product

United States

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